molecular formula C49H92O6 B1142232 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL CAS No. 115223-97-7

1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL

Cat. No.: B1142232
CAS No.: 115223-97-7
M. Wt: 777.25
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Description

1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL is a useful research compound. Its molecular formula is C49H92O6 and its molecular weight is 777.25. The purity is usually 95%.
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Properties

CAS No.

115223-97-7

Molecular Formula

C49H92O6

Molecular Weight

777.25

Origin of Product

United States

Fundamental Roles of Triacylglycerols in Biological Systems

Triacylglycerols (TAGs), also known as triglycerides, are the most abundant type of glycerolipid and represent the main form of energy storage in most eukaryotic organisms. nih.gov Their structure consists of a single glycerol (B35011) molecule esterified to three fatty acid chains. This molecular configuration makes them highly efficient for energy storage, packing more energy per gram than carbohydrates or proteins.

The primary functions of triacylglycerols in biological systems are multifaceted:

Energy Storage: TAGs serve as the principal long-term energy reserve in animals, stored primarily in adipose tissue. creative-proteomics.comlibretexts.org During periods of fasting or increased energy demand, these stored fats are broken down in a process called lipolysis, releasing fatty acids and glycerol to be used as fuel by various tissues. creative-proteomics.comlibretexts.org

Insulation and Protection: In animals, adipose tissue containing triacylglycerols provides thermal insulation for the body and acts as a protective cushion for vital organs. nih.gov

Source of Essential Fatty Acids: TAGs are a crucial dietary source of essential fatty acids, which are fatty acids that the body cannot synthesize and must be obtained from food. These are vital for numerous physiological functions. nih.gov

Metabolic Regulation and Signaling: The metabolic processes of synthesizing and breaking down TAGs produce intermediate molecules like diacylglycerol (DAG) and phosphatidic acid (PA). nih.gov These molecules can act as signaling lipids, influencing cellular pathways that regulate metabolism and cell growth. nih.gov

Transport of Dietary Fats: In the digestive system, dietary triacylglycerols are broken down and then reassembled within intestinal cells to be packaged into lipoproteins called chylomicrons. libretexts.org These particles transport the fats through the bloodstream to various tissues for energy or storage. libretexts.org

In plants, triacylglycerols are primarily found as oils in seeds and fruits, serving as a vital energy source for germination and early growth. nih.govannualreviews.org

Structural Characteristics and Biological Significance of 1,2 Dimyristoyl 3 Oleoyl Rac Glycerol

Structural Characteristics

1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL is a specific mixed-acid triacylglycerol. Its structure is defined by a central glycerol (B35011) backbone to which three fatty acid molecules are attached via ester bonds. Specifically:

Two molecules of myristic acid (a saturated fatty acid with 14 carbon atoms) are esterified to the sn-1 and sn-2 positions of the glycerol backbone.

One molecule of oleic acid (a monounsaturated fatty acid with 18 carbon atoms and one double bond) is esterified to the sn-3 position.

The term "rac " (for racemic) indicates that the compound is a mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.

The combination of both saturated (myristoyl) and unsaturated (oleoyl) fatty acid chains gives this molecule specific physicochemical properties that influence how it is packed into lipid droplets and metabolized by enzymes.

Physicochemical Properties

PropertyValue
Molecular Formula C49H92O6 chemicalbook.com
Synonyms rac-Glycerol 1,2-dimyristate 3-oleate, 1,2-Myristin-3-Olein chemicalbook.com
CAS Number 74160-01-3 chemicalbook.com

This table is generated based on available chemical data.

Biological Significance and Research Applications

While specific research on 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL is not extensively documented in publicly available literature, its biological significance can be inferred from its nature as a triacylglycerol. As a constituent of the cellular lipid pool, it would be involved in the fundamental processes of energy storage and metabolism.

Mixed-acid triacylglycerols like this one are common in nature. The specific combination of fatty acids can influence the physical state of the lipid and its susceptibility to enzymatic breakdown. For instance, lipases, the enzymes that hydrolyze triacylglycerols, often exhibit specificity for the type and position of the fatty acids on the glycerol backbone. Therefore, compounds like 1,2-dipalmitoyl-3-oleoyl-rac-glycerol have been utilized as substrates in research to determine the regioselectivity and substrate specificity of various lipases. biomol.comglpbio.com It is plausible that 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL could serve a similar purpose in biochemical assays and lipid research.

Research Landscape and Emerging Areas in Glycerolipid Science

The field of glycerolipid science is rapidly evolving, driven by technological progress and a growing understanding of the central role of lipids in health and disease. nih.gov Several key areas of research are currently at the forefront:

Glycerolipids in Metabolic Diseases: There is a strong focus on the link between dysregulated glycerolipid metabolism and diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.gov Researchers are investigating how the accumulation and signaling functions of triacylglycerols and their intermediates contribute to these conditions.

Lipid Signaling Pathways: The signaling roles of glycerolipid intermediates like diacylglycerols (DAGs) and phosphatidic acid (PA) are an area of intense investigation. nih.gov These molecules are now recognized as critical nodes in cellular communication, influencing everything from cell proliferation to insulin (B600854) signaling. nih.gov

Lipid Droplet Biology: Lipid droplets, once considered inert fat storage organelles, are now viewed as dynamic hubs for lipid metabolism and protein regulation. Research is focused on understanding their formation, their interaction with other organelles, and their role in protecting cells from the toxic effects of excess fatty acids. nih.gov

Development of Novel Analytical Methods: Advances in mass spectrometry and chromatographic techniques are enabling researchers to identify and quantify thousands of individual lipid species from biological samples. mdpi.com This "lipidomics" approach is providing unprecedented insights into the complexity of the lipidome and how it changes in different physiological and pathological states.

Therapeutic Targeting of Lipid Enzymes: The enzymes involved in the synthesis and breakdown of glycerolipids, such as lipases and acyltransferases, are being explored as potential therapeutic targets for a variety of diseases. nih.gov The development of small molecule inhibitors for these enzymes is a significant area of pharmaceutical research. nih.gov

Glycerolipids in Plant Science: In agricultural science, there is growing interest in genetically engineering plants to increase the accumulation of oils in vegetative tissues, like leaves, for biofuel production and other industrial applications. nih.gov

Structure Function Relationships and Polymorphic Behavior

Influence of Fatty Acyl Chain Composition on Biological Activity

Triacylglycerols are primary components of dietary fats and oils, serving as a major energy source for the body. creative-proteomics.comlibretexts.orgstudysmarter.co.uk Their metabolic fate and physical properties are highly dependent on the fatty acids they contain. researchgate.net In 1,2-dimyristoyl-3-oleoyl-rac-glycerol, the combination of two myristoyl chains and one oleoyl (B10858665) chain creates a molecule with distinct characteristics.

The biological activity of this TAG is a composite of the properties endowed by its myristoyl and oleoyl groups. Myristic acid (14:0) is a saturated fatty acid, while oleic acid (18:1) is a monounsaturated fatty acid. Triacylglycerols serve as the body's primary energy reserve and are crucial for insulating organs and transporting fat-soluble vitamins. libretexts.org The specific fatty acid composition influences how the TAG is metabolized and incorporated into tissues. mdpi.com For instance, after ingestion, TAGs are hydrolyzed, and the resulting fatty acids are absorbed and re-esterified, with their structure influencing their metabolic pathway. nih.gov

The presence of both saturated (myristoyl) and unsaturated (oleoyl) fatty acids within the same molecule has profound effects on its physical state and biological function. Saturated fatty acids, like myristic acid, have straight, flexible hydrocarbon chains that can pack together tightly, leading to higher melting points. In contrast, the single cis double bond in oleic acid introduces a rigid kink in the hydrocarbon chain. mdpi.comresearchgate.net

This structural difference prevents the oleoyl chains from packing as closely as saturated chains, which lowers the melting point of the TAG and increases the fluidity of membranes or lipid depots where it is incorporated. The heterogeneity in acyl chain composition within 1,2-dimyristoyl-3-oleoyl-rac-glycerol—combining two straight saturated chains with one bent unsaturated chain—results in intermediate physical properties compared to simple TAGs like trimyristin (B1681580) (all saturated) or triolein (B1671897) (all unsaturated). researchgate.net This balance of saturation and unsaturation is critical for the functional properties of many natural fats and oils. nih.gov

Stereochemical Configuration and its Functional Implications

The arrangement of fatty acids on the three stereospecific positions of the glycerol (B35011) backbone (sn-1, sn-2, and sn-3) is a critical determinant of a TAG's function. nih.govresearchgate.net The designation "1,2-dimyristoyl-3-oleoyl-rac-glycerol" specifies that myristic acid occupies the sn-1 and sn-2 positions, while oleic acid is at the sn-3 position. The term "rac-" (racemic) indicates that the compound is a mixture of the two possible enantiomers.

The positional distribution of fatty acids is not random in nature and significantly influences their absorption and metabolism. mdpi.com Enzymes involved in lipid digestion, such as pancreatic lipase (B570770), exhibit stereospecificity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions. This means the metabolic fate of 1,2-dimyristoyl-3-oleoyl-rac-glycerol would differ from its regioisomer, 1,3-dimyristoyl-2-oleoyl-glycerol. Understanding this regioisomeric structure is crucial for predicting how the body will process the lipid. nih.gov

Table 1: Fatty Acid Composition of 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL
Position on Glycerol BackboneFatty AcidChemical FormulaType
sn-1Myristic AcidC14:0Saturated
sn-2Myristic AcidC14:0Saturated
sn-3Oleic AcidC18:1Monounsaturated

Polymorphism and Molecular Packing in Self-Assembled Lipid Systems

Triacylglycerols are known for their complex solid-state behavior, a phenomenon known as polymorphism. This is the ability of a compound to crystallize into multiple, distinct crystal structures with different physical properties, such as melting points and stability. researchgate.netpolito.it This behavior is fundamental to the texture and functional properties of many lipid-based products. nih.gov

TAGs typically crystallize in three main polymorphic forms: alpha (α), beta-prime (β'), and beta (β). researchgate.net The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. nih.gov Upon cooling from a molten state, TAGs often first form the unstable α polymorph, which then transforms into the more stable β' and subsequently the most stable β form. polito.itnih.gov

Table 2: General Polymorphic Forms of Triacylglycerols
PolymorphSubcell PackingStabilityRelative Melting Point
Alpha (α)HexagonalLeast Stable (Metastable)Low
Beta-prime (β')OrthorhombicIntermediateMedium
Beta (β)TriclinicMost StableHigh
Source: Adapted from researchgate.netnih.gov

When 1,2-dimyristoyl-3-oleoyl-rac-glycerol is mixed with other lipids, its phase behavior becomes even more complex. Depending on the nature of the other lipids and their relative concentrations, the mixture can form solid solutions, molecular compounds, or eutectic systems. nih.govnih.gov

Molecular Compounds: In some cases, specific TAGs can interact to form a new crystalline structure with a distinct melting point, known as a molecular compound. nih.gov The interaction between saturated and unsaturated acyl chains across different molecules can facilitate the formation of these unique packing arrangements.

The ability to form these complex systems is critical in determining the physical properties, such as texture and melting profile, of food products and other lipid-based formulations. nih.govpolito.it

Intermolecular Interactions and Aggregate Formation

The aggregation of 1,2-dimyristoyl-3-oleoyl-rac-glycerol molecules from a liquid state into an ordered solid crystal is governed by a hierarchy of intermolecular forces. As non-polar molecules, the primary attractive forces are van der Waals interactions between the long hydrocarbon chains of the fatty acids. brainkart.com The efficiency of these interactions depends on how closely the chains can pack together.

The unique structure of 1,2-dimyristoyl-3-oleoyl-rac-glycerol, with two straight, saturated myristoyl chains and one bent, unsaturated oleoyl chain, creates a significant packing challenge. Saturated fatty acid chains are straight and can pack together tightly, maximizing van der Waals forces and leading to higher melting points. libretexts.org Conversely, the cis-double bond in the oleic acid chain introduces a permanent kink, which disrupts the ordered packing that is characteristic of highly stable crystals. libretexts.org

This structural disruption influences the formation of aggregates. In many mixed-acid triglycerides, molecules arrange themselves into bilayer structures to accommodate the different chain lengths and shapes. nih.govresearchgate.net Studies on similar compounds, like 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, show that the molecules pack in a bilayer structure across all polymorphic forms. nih.govresearchgate.net In such an arrangement, the glycerol groups form a central plane from which the acyl chains extend outwards. The kink in the oleoyl chain of 1,2-dimyristoyl-3-oleoyl-rac-glycerol would create voids and disorder within the crystal lattice, particularly when compared to a simple triglyceride composed of only saturated fatty acids.

The formation of different polymorphs reflects the different ways the molecules can arrange to minimize these packing disruptions.

α-form: In the least stable alpha form, the acyl chains are packed loosely in a hexagonal subcell, which can more easily accommodate the disordered state created by the bent oleoyl chain. nih.govresearchgate.net

β'-form: The transition to the orthorhombic β' form involves a more ordered packing of the chains. The presence of the dissimilar oleoyl chain makes the formation of the highly ordered triclinic β-form less favorable, and in many mixed-acid triglycerides, the β' form is the most stable practical polymorph. nih.govnih.gov

The intermolecular interactions are not limited to the acyl chains. The carbonyl groups in the ester linkages of the glycerol backbone also participate in dipole-dipole interactions, which are crucial for the stability and conformation of the glycerol region of the crystal. nih.gov Spectroscopic studies on related compounds have indicated perturbations in the carbonyl region in different polymorphic forms, confirming the role of this part of the molecule in crystal packing. nih.govresearchgate.net Therefore, the aggregation process is a balance between maximizing van der Waals forces among the acyl chains and achieving a stable conformation around the glycerol backbone, all while accommodating the steric hindrance from the unsaturated oleoyl chain.

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-Dimyristoyl-3-oleoyl-rac-glycerol
1,2-dipalmitoyl-3-oleoyl-rac-glycerol
1,2-dipalmitoyl-3-myristoyl-sn-glycerol
1,3-dioleoyl-2-palmitoyl-glycerol
1-oleoyl-2-palmitoyl-3-linoleoylglycerol
Glycerol
Myristic acid
Oleic acid
Palmitic acid
Stearic acid
Linoleic acid

Advanced Analytical and Methodological Approaches in Research

Chromatographic Techniques for High-Resolution Separation and Isomer Analysis

Chromatographic methods are fundamental in lipidomics for isolating specific lipid species from intricate biological or synthetic mixtures. For triacylglycerols, which are non-polar, reversed-phase chromatography is particularly effective.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of triacylglycerols. The separation principle in RP-HPLC is primarily based on the partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of TAGs is governed by their "equivalent carbon number" (ECN), which is an empirical value that accounts for both the total number of carbon atoms in the fatty acyl chains and their degree of unsaturation.

The ECN is calculated using the formula: ECN = CN - 2n, where CN is the total number of carbon atoms in the fatty acyl chains and 'n' is the number of double bonds. uniroma1.it A double bond reduces the retention time to an extent roughly equivalent to shortening the chain by two carbon atoms. aocs.org For 1,2-dimyristoyl-3-oleoyl-rac-glycerol, the fatty acid composition is two myristic acids (14:0) and one oleic acid (18:1). Therefore, its ECN would be (14 + 14 + 18) - 2(1) = 46 - 2 = 44.

RP-HPLC can also resolve positional isomers of TAGs. nih.gov For instance, in a mixture of TAGs with the same fatty acid composition but different arrangements on the glycerol (B35011) backbone, the isomer with the unsaturated fatty acid at the sn-2 position will typically elute earlier than the isomer with the unsaturated fatty acid at the sn-1 or sn-3 position. nih.gov This is because the ester linkages at the primary (sn-1 and sn-3) positions allow the acyl chains to be more fully extended and interact more strongly with the stationary phase compared to the chain at the secondary (sn-2) position.

Table 1: Predicted RP-HPLC Elution Order of C46:1 TAG Isomers

Compound Name Fatty Acid Composition (sn-1/sn-2/sn-3) ECN Predicted Relative Retention Time
1,3-Dimyristoyl-2-oleoyl-glycerol 14:0 / 18:1 / 14:0 44 Earlier

This table is predictive, based on established chromatographic principles. Actual retention times can vary based on specific chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. unitn.it In the field of lipidomics, UPLC is frequently coupled with mass spectrometry (UPLC-MS) for comprehensive lipid profiling. nih.govajol.info

For the analysis of triacylglycerols like 1,2-dimyristoyl-3-oleoyl-rac-glycerol, UPLC systems employing C18 stationary phases are common. aocs.org The separation principles are similar to those of HPLC, with retention times being influenced by the carbon number and degree of unsaturation of the fatty acyl chains. waters.com The enhanced peak capacity of UPLC is particularly advantageous for resolving complex mixtures of TAGs, including isomeric species that may co-elute in conventional HPLC. waters.com

Table 2: Typical UPLC System Parameters for Triacylglycerol Analysis

Parameter Typical Setting
Column Acquity UPLC CSH C18 (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with ammonium formate
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 50-60 °C

| Detector | Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) |

Mass Spectrometry for Structural Elucidation and Quantitative Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of lipids. Its high sensitivity and specificity allow for detailed analysis even from minute sample amounts.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of triacylglycerols. nih.gov In a typical MS/MS experiment, the intact lipid molecule is ionized, selected based on its mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a wealth of structural information.

For triacylglycerols, electrospray ionization (ESI) is commonly used, often with the addition of cations like sodium ([M+Na]⁺) or lithium ([M+Li]⁺) to form adducts. nih.govnih.govacs.org The fragmentation of these adducts is highly informative. The collision-induced dissociation (CID) of sodiated or lithiated TAGs results in the neutral loss of the constituent fatty acids. nih.govnih.gov The relative abundance of the fragment ions corresponding to the loss of a particular fatty acid can help determine its position on the glycerol backbone. Generally, the loss of a fatty acid from the sn-2 position is less favored than from the sn-1 and sn-3 positions. upce.cz

Lithiated adducts are particularly useful as they provide more structurally informative fragmentation patterns compared to sodiated adducts. nih.govacs.orgdeepdyve.com The fragmentation of [M+Li]⁺ ions of TAGs yields characteristic product ions that allow for the unambiguous identification of the fatty acid at the sn-2 position.

Table 3: Predicted MS/MS Fragmentation of Sodiated 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

Precursor Ion [M+Na]⁺ (m/z) Fragment Ion Description Predicted m/z
791.7 [M+Na - C₁₄H₂₈O₂]⁺ Neutral loss of myristic acid 563.4
791.7 [M+Na - C₁₈H₃₄O₂]⁺ Neutral loss of oleic acid 509.4
791.7 [R₁CO]⁺ Myristoyl acylium ion 211.2

Note: The relative intensities of these fragments would provide information on the positional arrangement of the fatty acids.

Mass Spectrometry Imaging (MSI) allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. core.ac.ukucl.ac.uk Matrix-assisted laser desorption/ionization (MALDI)-MSI is a widely used technique for lipid imaging. nih.gov In a MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs laser energy. A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point, and a mass spectrum is acquired. This allows for the creation of an ion-density map for specific molecules, such as 1,2-dimyristoyl-3-oleoyl-rac-glycerol, revealing their localization within the tissue architecture. core.ac.uk

This technique has been applied to study the distribution of TAGs in various tissues, for example, to differentiate between micro and macro steatosis in liver tissue by mapping the distribution of specific TAGs. nih.gov A challenge in imaging neutral lipids like TAGs is potential ion suppression by more readily ionized phospholipids. acs.org However, specialized techniques and matrices can enhance the ionization of TAGs, enabling their effective spatial analysis. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. nih.gov Both ¹H and ¹³C NMR are used to study triacylglycerols.

The ¹H NMR spectrum of a TAG provides signals for protons on the glycerol backbone and the fatty acyl chains. nih.gov The chemical shifts of the sn-1 and sn-3 protons are distinct from the sn-2 proton, and their coupling patterns can provide information about the conformation of the glycerol backbone. nih.govmdpi.comnih.gov

¹³C NMR spectroscopy is particularly useful for determining the regiospecificity of fatty acids on the glycerol backbone. aocs.org The chemical shifts of the carbonyl carbons and the olefinic carbons are sensitive to their position (sn-1/3 vs. sn-2) and the nature of the adjacent fatty acids. ajol.info For example, the carbonyl carbon of a fatty acid at the sn-2 position resonates at a slightly different chemical shift compared to one at the sn-1 or sn-3 position. Similarly, the olefinic carbons of an unsaturated fatty acid are influenced by their position on the glycerol backbone.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

Carbon Atom(s) Predicted Chemical Shift (ppm)
Glycerol Backbone
sn-1 CH₂ ~62.5
sn-2 CH ~70.5
sn-3 CH₂ ~62.1
Carbonyl Carbons
Myristoyl C=O (sn-1, sn-2) ~173.2, ~172.8
Oleoyl (B10858665) C=O (sn-3) ~173.2
Oleic Acid Olefinic Carbons
C-9 ~129.8
C-10 ~130.0

| Fatty Acyl Chain Methyl (CH₃) Carbons | ~14.1 |

Note: These are predicted values based on data from similar triacylglycerols and can vary depending on the solvent and other experimental conditions. ajol.infonih.gov

Biophysical Characterization of Lipid Assemblies and Interactions

Biophysical techniques are essential for characterizing the phase behavior and molecular organization of 1,2-dimyristoyl-3-oleoyl-rac-glycerol in lipid assemblies. These methods provide critical data on thermal stability, polymorphism, and the packing of molecules, which are determined by the unique combination of saturated myristic acid chains and the unsaturated oleic acid chain on the glycerol backbone.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal transitions of lipids. technologynetworks.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect enthalpic events such as melting and crystallization, providing insights into the polymorphic behavior of triglycerides. researchgate.net The polymorphism of triglycerides (TAGs) is their ability to exist in multiple crystalline forms (e.g., α, β', and β), each with distinct physical properties. rsc.org

In the analysis of mixed-acid TAGs like 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO), a compound structurally similar to 1,2-dimyristoyl-3-oleoyl-rac-glycerol, DSC is used to map out the transformation pathways between these polymorphic forms as a function of thermal treatments. researchgate.net Studies on PPO reveal that varying the cooling and heating rates can influence which polymorph crystallizes. researchgate.net Typically, rapid cooling promotes the formation of the less stable α-form, which upon heating can transform into more stable β' or β forms through a process of melt-recrystallization. The transitions are observed as distinct endothermic and exothermic peaks in the DSC thermogram. researchgate.net

For instance, research on PPO demonstrates that crystalline forms of low stability are generally promoted during crystallization, and subsequent transformations to more stable forms occur through the melt, regardless of the heating conditions applied. researchgate.net This behavior is critical for controlling the texture and melting profile of lipid-based products. researchgate.net

Table 1: Example of Thermal Transition Data for a Mixed-Acid Triglyceride (1,2-dipalmitoyl-3-oleoyl-rac-glycerol, PPO) Observed via DSC Data is illustrative of the type of information obtained for mixed-acid triglycerides and is based on published findings for PPO. researchgate.netub.edu

Thermal EventProcessOnset Temperature (°C)Peak Temperature (°C)Associated Polymorph(s)
Crystallization (on cooling)Liquid to Solid~10.5~8.0α form
Melting (on heating)Solid to Liquid~24.1~27.0Melting of β' form
Recrystallization (on heating)Liquid to SolidOccurs after initial meltingFormation of β form
Final Melting (on heating)Solid to Liquid~29.1~32.3Melting of β form

WAXS, which examines short spacings (typically below 1 nm), reveals the subcell packing of the fatty acid chains. researchgate.net The three main polymorphic forms of triglycerides are identified by their characteristic WAXS patterns:

α (alpha) form: A hexagonal subcell, showing a single strong diffraction peak around 0.415 nm.

β' (beta-prime) form: An orthorhombic perpendicular subcell, typically showing two strong peaks near 0.42 nm and 0.38 nm.

β (beta) form: A triclinic parallel subcell, characterized by a strong reflection at approximately 0.46 nm. nih.gov

SAXS, which measures long spacings (1-100 nm), provides information about the lamellar stacking of the triglyceride molecules. rsc.org TAGs can pack in either a double-chain length (2L) or triple-chain length (3L) structure, which is reflected in the SAXS pattern. nih.gov For mixed-acid triglycerides like PPO, a structural analog, studies have identified both 2L and 3L packing configurations for different polymorphs. researchgate.net Time-resolved X-ray scattering studies, often using synchrotron radiation, allow for the in-situ observation of polymorphic transformations during heating and cooling. rsc.orgnih.gov

Table 2: Example of X-ray Diffraction Spacings for Polymorphs of a Mixed-Acid Triglyceride (1,2-dipalmitoyl-3-oleoyl-rac-glycerol, PPO) Data is illustrative and based on published findings for PPO to demonstrate the characterization of different crystalline forms. researchgate.net

PolymorphLong Spacing (nm) from SAXSLamellar StructureShort Spacing(s) (nm) from WAXSSubcell Packing
α-2~4.8 - 4.62L0.41Hexagonal
α-3~7.83L0.41Hexagonal
β'-2L~4.12L0.42, 0.38Orthorhombic
β'-3L~3.93L0.42, 0.38Orthorhombic

Computational Approaches and Molecular Dynamics Simulations for Mechanistic Insights

Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful lens for examining the behavior of triglycerides at an atomic resolution. biophysics.org These simulations model the interactions between atoms over time, providing a "computational microscope" to investigate processes that are difficult to observe experimentally. acs.org For triglycerides, MD simulations can elucidate the molecular underpinnings of their physical properties and interactions within complex systems like lipid assemblies or emulsions. nih.gov

A key requirement for accurate MD simulations is a well-validated force field—a set of parameters that defines the potential energy of the system. biophysics.org Researchers have developed and refined force fields, such as those compatible with CHARMM36, to accurately reproduce key properties of triglycerides in their liquid state, including density and interfacial tension. biophysics.org

MD simulations have been employed to study various aspects of triglyceride behavior:

Crystallization and Melting: Simulations can help predict the onset of melting and discriminate between different polymorphs in a virtual environment. acs.org By tracking molecular positions and orientations, metrics can be developed to quantify the degree of crystallinity in a system. acs.org

Interfacial Properties: By simulating a biphasic system of triglycerides and water, researchers can calculate properties like interfacial tension. Such simulations show that while triglycerides are largely hydrophobic, their central glycerol moiety is more hydrophilic, leading to a specific molecular orientation at the oil-water interface. biophysics.org

These computational approaches provide invaluable mechanistic insights that complement experimental data from techniques like DSC and XRD, leading to a more comprehensive understanding of the structure-function relationships of 1,2-dimyristoyl-3-oleoyl-rac-glycerol.

Comparative Biological Studies and Analogue Development

Comparison with Other Triacylglycerol Species and Positional Isomers

The biological fate and metabolic impact of a triacylglycerol (TAG) are profoundly influenced by the nature and position of its constituent fatty acids. nih.gov The specific arrangement of myristic and oleic acids in 1,2-dimyristoyl-3-oleoyl-rac-glycerol dictates its interaction with lipases and its subsequent absorption and metabolism, setting it apart from other TAG species and its own positional isomers.

The digestion of dietary TAGs is primarily initiated by lipases that exhibit regiospecificity, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions. aocs.org This enzymatic preference means that the initial products of hydrolysis for 1,2-dimyristoyl-3-oleoyl-rac-glycerol would be oleic acid, myristic acid, and 2-myristoyl-glycerol. In contrast, its positional isomer, 1,3-dimyristoyl-2-oleoyl-rac-glycerol, would yield myristic acid and 2-oleoyl-glycerol. This difference in the resulting monoacylglycerol is critical, as 2-monoacylglycerols are key intermediates in the resynthesis of TAGs within enterocytes.

The physical properties, such as melting point and crystallinity, also vary between positional isomers. These differences can affect the emulsification of fats in the gut and their accessibility to lipases. While specific data for 1,2-dimyristoyl-3-oleoyl-rac-glycerol is not extensively documented in publicly available literature, the principles of lipid chemistry suggest that the arrangement of fatty acids will influence its solid fat content and crystalline structure, thereby affecting its biological processing.

To illustrate the differential susceptibility of TAG positional isomers to enzymatic hydrolysis, the following table presents a hypothetical comparison based on the known regiospecificity of pancreatic lipase (B570770).

Triacylglycerol IsomerFatty Acid at sn-1Fatty Acid at sn-2Fatty Acid at sn-3Primary Hydrolysis ProductsExpected Rate of Hydrolysis by Pancreatic Lipase
1,2-Dimyristoyl-3-oleoyl-rac-glycerol Myristic AcidMyristic AcidOleic AcidMyristic Acid, Oleic Acid, 2-Myristoyl-glycerolModerate to High
1,3-Dimyristoyl-2-oleoyl-rac-glycerol Myristic AcidOleic AcidMyristic AcidMyristic Acid, 2-Oleoyl-glycerolHigh
1-Oleoyl-2,3-dimyristoyl-rac-glycerol Oleic AcidMyristic AcidMyristic AcidOleic Acid, Myristic Acid, 2,3-Dimyristoyl-glycerolModerate to High

This table is illustrative and based on the known substrate preferences of pancreatic lipase.

Functional Relationships and Divergence with Related Glycerolipids (e.g., Diacylglycerols, Phosphoglycerides) in Model Systems

While triacylglycerols like 1,2-dimyristoyl-3-oleoyl-rac-glycerol primarily serve as energy storage molecules, other glycerolipids, such as diacylglycerols (DAGs) and phosphoglycerides, have distinct and crucial roles in cellular signaling and membrane structure. nih.govwikipedia.org

Diacylglycerols (DAGs) are potent second messengers in various signal transduction pathways. creative-proteomics.comphysiology.org Specifically, sn-1,2-diacylglycerols are known to activate protein kinase C (PKC), a key enzyme in cellular regulation. physiology.orgnih.gov The hydrolysis of 1,2-dimyristoyl-3-oleoyl-rac-glycerol by a phospholipase C-type activity could potentially generate 1,2-dimyristoyl-glycerol, a DAG species. The functional consequence of this would be the activation of PKC-dependent signaling cascades. This signaling role is a significant point of divergence from the primary metabolic function of the parent TAG. However, it is important to note that dietary TAGs and DAGs composed of long-chain fatty acids may not significantly impact PKC activity in the same manner as endogenously generated signaling molecules. nih.govresearchgate.net

Phosphoglycerides , also known as glycerophospholipids, are the fundamental building blocks of cellular membranes. wikipedia.orglibretexts.org They are amphipathic molecules with a polar head group and two nonpolar fatty acid tails. libretexts.org This structure allows them to form the lipid bilayer that defines cellular compartments. wikipedia.org 1,2-dimyristoyl-3-oleoyl-rac-glycerol, being a neutral lipid, lacks the polar head group necessary to form stable bilayers and instead would be found within the hydrophobic core of lipid droplets. The synthesis of phosphoglycerides often proceeds through a DAG intermediate. creative-proteomics.com Therefore, the metabolic pathways of TAGs and phosphoglycerides are interconnected, with DAGs serving as a branch point.

The following table summarizes the key functional differences between these glycerolipid classes.

Glycerolipid ClassPrimary FunctionKey Structural FeatureExample in Model Systems
Triacylglycerols (TAGs) Energy StorageThree fatty acids esterified to a glycerol (B35011) backboneAccumulation in adipocyte lipid droplets
Diacylglycerols (DAGs) Signal TransductionTwo fatty acids esterified to a glycerol backboneActivation of Protein Kinase C at the plasma membrane physiology.org
Phosphoglycerides Membrane StructureTwo fatty acids and a phosphate-linked head group esterified to a glycerol backboneFormation of liposomes and artificial membranes for transport studies sigmaaldrich.com

Design and Synthesis of Modified Analogues for Mechanistic Probing

To investigate the intricate mechanisms of lipid metabolism and signaling, researchers often employ chemically modified analogues of natural lipids. The design and synthesis of such analogues of 1,2-dimyristoyl-3-oleoyl-rac-glycerol can provide invaluable tools for probing enzyme activity, lipid transport, and lipid-protein interactions.

One common strategy involves the incorporation of reporter groups, such as fluorescent moieties or heavy isotopes, into the lipid structure. For instance, replacing one of the myristic acid chains with a fluorescently labeled fatty acid would allow for the visualization of its uptake and subcellular localization using fluorescence microscopy. Similarly, introducing a quencher molecule on another fatty acid chain can create a FRET (Förster Resonance Energy Transfer)-based sensor for lipase activity. capes.gov.br Hydrolysis of the ester bond would separate the fluorophore and quencher, leading to an increase in fluorescence. capes.gov.br

Another approach is the synthesis of non-hydrolyzable analogues. Replacing the ester linkages with ether linkages would render the molecule resistant to lipase-mediated hydrolysis. Such analogues are useful for studying the binding of the lipid to enzymes or transport proteins without the complication of enzymatic degradation.

The synthesis of these analogues typically involves multi-step organic chemistry protocols, starting from a glycerol backbone and sequentially adding the modified and unmodified fatty acids. The stereospecific synthesis of such analogues is often crucial to ensure that they accurately mimic the behavior of the natural lipid. The Kennedy pathway, a major route for TAG biosynthesis, provides a conceptual framework for the laboratory synthesis of these molecules. libretexts.org

The table below presents some examples of modified analogues and their potential applications in research.

Analogue TypeModificationResearch Application
Fluorescent Analogue One fatty acid is replaced with a pyrene- or BODIPY-labeled fatty acid.Visualization of lipid trafficking and localization within cells.
FRET-based Substrate A fluorescent fatty acid at one position and a quencher-modified fatty acid at another.Continuous, real-time assay of lipase activity. capes.gov.br
Non-hydrolyzable Analogue Ester linkages are replaced with ether linkages.Studying lipid-protein binding interactions and inhibiting lipase activity.
Isotopically Labeled Analogue Incorporation of ¹³C or ²H into the fatty acid or glycerol backbone.Tracing the metabolic fate of the lipid using mass spectrometry-based lipidomics. nih.gov

Emerging Research Directions and Future Perspectives

Integration of 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL Research into Systems Biology and Lipidomics

Systems biology aims to understand the larger picture of how biological components interact to produce the functions of a living organism. Lipidomics, the large-scale study of lipids, is a critical component of this approach. The integration of data on specific triacylglycerols (TAGs) like 1,2-dimyristoyl-3-oleoyl-rac-glycerol is essential for building comprehensive models of cellular metabolism and signaling.

The advancement of mass spectrometry has enabled the identification of thousands of distinct lipid molecules from cells and tissues. nih.gov This has necessitated the development of systematic classification and nomenclature systems, such as the LIPID MAPS system, to catalogue the vast structural diversity of lipids. nih.gov Within this framework, a triacylglycerol is systematically named based on the fatty acids at each position on the glycerol (B35011) backbone. However, precisely identifying the position of each fatty acid chain on the glycerol group using mass spectrometry can be challenging, leading to the cataloging of multiple potential positional isomers for a given mass. nih.gov For instance, a TAG with one myristic acid, one oleic acid, and another distinct fatty acid would have several possible isomeric structures.

Integrating data on 1,2-dimyristoyl-3-oleoyl-rac-glycerol into systems biology involves:

Accurate Identification and Quantification: Utilizing advanced liquid chromatography-mass spectrometry (LC-MS) techniques to distinguish it from its isomers and accurately measure its abundance in different tissues and cellular states.

Network Modeling: Incorporating the synthesis and breakdown pathways of this specific TAG into metabolic network models. This allows researchers to predict how perturbations in enzymatic activity or substrate availability would affect its levels and the concentration of related metabolites.

Correlation Analysis: In large-scale 'omics' studies, the levels of 1,2-dimyristoyl-3-oleoyl-rac-glycerol can be correlated with genomic, proteomic, and other metabolomic data. For example, studies have linked alterations in the glycerolipid metabolism pathway in the gut microbiome to the development of hyperlipidemia. frontiersin.org Such analyses can reveal novel functions and regulatory mechanisms associated with this molecule.

Lipidomics research is increasingly focused on the functional roles of lipids in physiology and pathophysiology, recognizing them as integral players in biochemical networks that control cellular processes. nih.gov

Table 1: Integration of 1,2-dimyristoyl-3-oleoyl-rac-glycerol in Lipidomics

Research Area Key Objectives & Approaches Relevance to 1,2-dimyristoyl-3-oleoyl-rac-glycerol
Lipidomics & Mass Spectrometry Identification and quantification of thousands of lipid species from cells and tissues using techniques like LC-MS. nih.gov Enables precise measurement of its abundance and helps distinguish it from its positional isomers.
Systems Biology Integration of lipid data into comprehensive network models of cellular metabolism and signaling pathways. nih.gov Allows for predictive modeling of its metabolic flux and its impact on cellular homeostasis.
Database & Ontology Systematic classification, naming, and structural representation of lipids in databases like LIPID MAPS. nih.gov Provides a standardized framework for cataloging and sharing data on the compound.
Functional Genomics Correlating lipid levels with genetic variations to uncover novel gene functions related to lipid metabolism. Can identify specific genes (e.g., acyltransferases, lipases) that regulate the synthesis and degradation of this TAG.

Intercellular Communication Modulated by Glycerolipids

Glycerolipids are no longer viewed merely as passive energy storage molecules or structural components of membranes. They are now recognized as critical players in cellular communication. Their influence is exerted through several mechanisms, from acting as signaling molecules themselves to serving as precursors for potent second messengers.

The metabolism of triacylglycerols is a key source of signaling intermediates. sinobiological.com The synthesis and breakdown of TAGs can produce molecules like diacylglycerol (DAG) and phosphatidic acid (PA), which are well-established second messengers. sinobiological.comnih.gov

Diacylglycerol (DAG): An activator of protein kinase C (PKC) isoforms, which are central to a multitude of signaling cascades controlling cell growth, differentiation, and apoptosis. sinobiological.comnih.gov

Phosphatidic Acid (PA): PA can be generated by phospholipase D or through the glycerolipid synthesis pathway and is known to initiate intracellular signaling, including the activation of the mTOR pathway and Raf-1 kinase. sinobiological.comnih.gov

Lysophosphatidic Acid (LPA): Another intermediate in glycerolipid metabolism, LPA can act as a ligand for multiple G-protein coupled receptors on the cell surface, influencing a wide range of cellular responses. sinobiological.com

Furthermore, free fatty acids released from the hydrolysis of TAGs can act as signals to control gene expression. sinobiological.com Even the TAGs themselves, particularly those within circulating lipoprotein particles, can be considered signaling molecules that influence brain function related to reward and motivation. nih.gov Brain cells express receptors that bind apolipoproteins on these particles, suggesting a mechanism for lipid signaling in the central nervous system. nih.gov In plants, TAG metabolism is not only crucial for energy but is also involved in organ formation, stomatal regulation, and stress responses, where lipids act as precursors for signaling molecules like oxylipins. researchgate.net

While direct evidence for 1,2-dimyristoyl-3-oleoyl-rac-glycerol in intercellular signaling is specific, its identity as a triacylglycerol places it at the heart of these metabolic and signaling hubs. Its hydrolysis would release myristic acid and oleic acid, as well as a 1,2-dimyristoyl-glycerol backbone, all of which have the potential to enter signaling pathways.

Advancements in In Situ and Live-Cell Analysis of Glycerolipid Dynamics

Understanding the precise role of glycerolipids requires observing their behavior in their native environment—the living cell. Recent technological advancements are making it possible to track the spatiotemporal dynamics of lipids with unprecedented resolution, moving beyond static measurements to capture the real-time processes of lipid metabolism and trafficking. nih.gov

A significant challenge in imaging lipids is that fluorescent tags are often as large as the lipid molecule itself, which can alter the lipid's behavior and location. researchgate.net To overcome this, several innovative techniques have been developed:

Fluorogenic Lipid Analogs: Researchers have designed and synthesized fluorogenic triacylglycerols that closely mimic the structure of natural TAGs. nih.gov These probes can be used to dynamically monitor processes like lipid oxidation in real-time through changes in fluorescence. nih.gov

Label-Free Imaging: Techniques like holotomographic microscopy allow for the quantification of lipid droplets within live cells without the need for any labels. nanolive.com This method can track changes in lipid droplet mass and area over time, providing insights into lipid storage dynamics in response to stimuli. nanolive.com

Super-Resolution Microscopy: Stimulated Emission Depletion (STED) microscopy, often combined with Fluorescence Correlation Spectroscopy (FCS), enables the study of lipid diffusion in cell membranes at the nanoscale. researchgate.netresearchgate.net This can reveal transient trapping of lipids in specific nanodomains, providing a detailed view of membrane organization and lipid movement. researchgate.netresearchgate.net

Confocal Spectral Imaging: This method can detect micropolarity variations within cells, allowing for the quantitative assessment of the turnover of fatty acids into triacylglycerols and the activation of lipolysis and storage pathways with high spatial and temporal resolution. nih.gov

High-Speed Scanning Ion Conductance Microscopy (HS-SICM): This technique allows for the in-situ visualization of how lipid-based nanoparticles interact with and affect living cells in real-time, observing dynamic changes in cell morphology and surface structure. nih.gov

These cutting-edge methods are providing a dynamic picture of how glycerolipids like 1,2-dimyristoyl-3-oleoyl-rac-glycerol are trafficked, stored in lipid droplets, and mobilized for energy or signaling purposes, all within the complex and crowded environment of a living cell.

Table 2: Advanced Techniques for Live-Cell Glycerolipid Analysis

Technique Principle Application to Glycerolipid Dynamics Reference
Label-Free Holotomography Measures refractive index changes to quantify cellular components without dyes. Real-time, quantitative analysis of lipid droplet formation, growth, and consumption. nanolive.com
STED-FCS Microscopy Super-resolution imaging combined with correlation spectroscopy to measure molecular diffusion. Nanoscale tracking of individual glycerolipid molecules in membranes to study diffusion and confinement. researchgate.net, researchgate.net
Fluorogenic TAG Analogs Synthetic triacylglycerols with built-in fluorescent reporters that respond to chemical changes. Dynamic monitoring of specific metabolic events like lipid oxidation in real-time. nih.gov
Confocal Spectral Imaging Measures spectral shifts of polarity-sensitive dyes to map lipid environments. Quantifies the turnover of fatty acids into triacylglycerols and monitors lipolysis/storage pathways. nih.gov
HS-Scanning Ion Conductance Microscopy High-speed topographical imaging of living cells in physiological solution. In-situ visualization of cellular responses to lipid nanoparticles and dynamic membrane changes. nih.gov

Q & A

Q. What are the established methods for synthesizing 1,2-dimyristoyl-3-oleoyl-rac-glycerol, and what are the critical quality control steps?

The synthesis typically involves esterification of glycerol with myristic acid (C14:0) at the sn-1 and sn-2 positions and oleic acid (C18:1) at the sn-3 position. A common approach is enzymatic catalysis using lipases, which ensures regioselectivity and minimizes racemization . Critical quality control steps include:

  • Purity assessment : Thin-layer chromatography (TLC) or HPLC to confirm ≥95% purity, as impurities can affect lipid bilayer studies .
  • Solvent exchange : Evaporating solvents (e.g., methyl acetate) under nitrogen and reconstituting in chloroform/methanol for stability .
  • Structural verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm acyl chain positions and stereochemistry .

Q. How can researchers purify and characterize this mixed-acyl triglyceride for use in membrane studies?

Purification involves silica gel chromatography to separate unreacted fatty acids and monoacylglycerol byproducts. Characterization methods include:

  • Thermotropic behavior : Differential scanning calorimetry (DSC) to determine phase transition temperatures, critical for studying lipid bilayer fluidity .
  • Hydrophilic-lipophilic balance (HLB) : Calculated based on acyl chain lengths (C14:0 vs. C18:1) to predict miscibility with phospholipids like DMPC .
  • Critical micelle concentration (CMC) : Measured via fluorescence spectroscopy using pyrene as a probe .

Q. What are the key considerations for incorporating this compound into lipid bilayers to study membrane dynamics?

  • Molar ratio optimization : Start with 10-20% w/w of 1,2-dimyristoyl-3-oleoyl-rac-glycerol in phosphatidylcholine bilayers to avoid destabilization .
  • Hydration protocols : Use 10 mM HEPES buffer (pH 7.4) and vortexing above the lipid’s phase transition temperature (~25°C for myristoyl chains) .
  • Fluidity measurement : Employ fluorescence recovery after photobleaching (FRAP) with labeled probes (e.g., NBD-PE) to quantify lateral diffusion .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported phase transition temperatures for this compound?

Conflicting DSC data may arise from impurities or hydration variability. Mitigation strategies include:

  • Batch standardization : Compare multiple synthesis batches using identical purification protocols .
  • Hydration control : Ensure consistent water content (e.g., 50% hydration by mass) during DSC runs .
  • Synchrotron X-ray scattering : Resolve structural heterogeneity (e.g., coexisting gel and liquid-crystalline phases) that broadens phase transitions .

Q. What methodologies can address discrepancies in its effects on membrane protein activity compared to symmetric triglycerides?

Asymmetric triglycerides like 1,2-dimyristoyl-3-oleoyl-rac-glycerol may alter protein-lipid interactions due to:

  • Acyl chain packing : Use molecular dynamics (MD) simulations to model how the oleoyl chain (C18:1) creates localized membrane curvature .
  • Functional assays : Compare ATPase activity of transmembrane proteins (e.g., P-glycoprotein) in bilayers with symmetric (e.g., DMPC) vs. asymmetric triglycerides .
  • Neutron reflectometry : Quantify protein insertion depth differences induced by acyl chain asymmetry .

Q. How can researchers investigate its role in lipid droplet formation when mixed with saturated and unsaturated phospholipids?

  • Ternary system design : Combine with DMPC (saturated) and DOPC (unsaturated) at varying ratios to mimic cellular lipid droplets .
  • Cryo-electron microscopy (cryo-EM) : Visualize droplet morphology and interfacial layering .
  • Langmuir trough analysis : Measure surface pressure-area isotherms to assess monolayer stability during droplet budding .

Methodological Notes

  • Storage : Store at −20°C in inert solvents (chloroform/methanol) to prevent oxidation of oleoyl chains .
  • Contradiction analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions in experimental variables) to systematically troubleshoot conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.